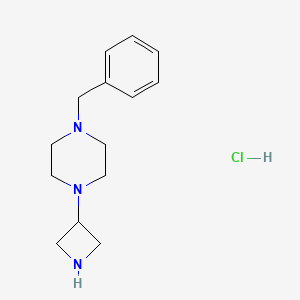

![molecular formula C21H25N7O2 B3018969 1-(2-(3,4-二氢异喹啉-2(1H)-基)乙基)-3,7,9-三甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮 CAS No. 923673-39-6](/img/structure/B3018969.png)

1-(2-(3,4-二氢异喹啉-2(1H)-基)乙基)-3,7,9-三甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that appears to be related to the class of compounds known as isoquinolines, which are of significant interest due to their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the isoquinoline moiety and the presence of a dione structure.

Synthesis Analysis

The synthesis of related compounds involves the Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquinoline derivatives. According to the first paper, 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones were prepared using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound of interest likely contains additional fused rings, given the triazinopurine moiety, which would contribute to its complexity and potential biological activity. The presence of multiple substituents, such as methyl groups and a dione functionality, would influence the molecule's electronic distribution and steric properties.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including substitutions and redox reactions, depending on the functional groups present. The papers do not provide specific reactions for the exact compound, but the synthesis paper suggests that the protecting groups on the nitrogen can be modified under certain conditions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of a dione could suggest potential for hydrogen bonding, while the multiple ring systems could contribute to a rigid structure with specific conformational properties. The lipophilicity of the compound would be affected by the substituents present, as indicated in the second paper, where lipophilicity correlated with cytotoxicity for certain isoquinoline derivatives .

科学研究应用

合成和生物活性

已经合成并测试了与查询化合物结构相似的化合物,以了解其各种生物活性。例如,合成了 8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的衍生物,并在实验模型中显示出很强的预防性抗心律失常活性和降压活性。这些发现表明了其在心血管治疗中的应用潜力 (Chłoń-Rzepa 等,2004)。

抗菌和抗病毒活性

对喹唑啉衍生物的研究,例如合成具有抗菌活性的新型喹唑啉衍生物,表明了这些化合物在开发新的抗菌剂中的潜力。合成这些化合物所涉及的反应以及针对革兰氏阳性和革兰氏阴性细菌的生物筛选突出了喹唑啉骨架在药物化学中的多功能性 (El-hashash 等,2011)。

荧光和化学反应性

对氰尿氯化物衍生物的研究,包括它们的合成、表征和荧光性质,提供了对这些化合物在荧光材料或标记剂中潜在应用的见解。对这些化合物(包括受溶剂影响的增强荧光性能)的详细表征表明它们在化学传感和材料科学中的用途 (张克达,2008)。

抗癌和抗肿瘤活性

嘌呤衍生物的合成和评估以了解其抗癌和抗肿瘤活性证明了此类化合物在肿瘤学研究中的潜力。例如,合成三唑基和三嗪基喹唑啉二酮作为潜在的抗肿瘤剂及其对人细胞系的生物学评估为开发新的抗癌药物奠定了基础 (Al-Romaizan 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-14-12-27-17-18(24(2)21(30)25(3)19(17)29)22-20(27)28(23-14)11-10-26-9-8-15-6-4-5-7-16(15)13-26/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILCYGTYWSGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)

![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)

![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)